molecular formula C8H5F3N2S B2541839 2-{[3-(trifluoromethyl)-2-pyridyl]thio}acetonitrile CAS No. 263762-01-2

2-{[3-(trifluoromethyl)-2-pyridyl]thio}acetonitrile

Cat. No.: B2541839
CAS No.: 263762-01-2
M. Wt: 218.2
InChI Key: FYHWEOIUPRGTQM-UHFFFAOYSA-N
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Description

2-{[3-(trifluoromethyl)-2-pyridyl]thio}acetonitrile is an organic compound with the molecular formula C8H5F3N2S. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a thioacetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(trifluoromethyl)-2-pyridyl]thio}acetonitrile typically involves the reaction of 3-(trifluoromethyl)-2-pyridylthiol with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-{[3-(trifluoromethyl)-2-pyridyl]thio}acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-{[3-(trifluoromethyl)-2-pyridyl]th

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12/h1-2,4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWEOIUPRGTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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